Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside
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Overview
Description
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6. It is primarily used in proteomics research and has significant applications in the synthesis of glycosides, which are crucial for developing antimicrobial agents and carbohydrate-based therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes:
Isopropylidene Protection: The hydroxyl groups at positions 3 and 4 are protected using acetone in the presence of an acid catalyst to form the isopropylidene acetal.
Trityl Protection: The hydroxyl group at position 6 is protected using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups.
Substitution: Nucleophilic substitution reactions are common, especially for replacing protective groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as trityl chloride and acetone are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various protected and deprotected forms of galactopyranoside, which are intermediates in the synthesis of more complex glycosides .
Scientific Research Applications
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is extensively used in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside involves its role as a protective group in glycoside synthesis. It facilitates the selective protection and deprotection of hydroxyl groups, allowing for the precise modification of carbohydrate molecules. This selective protection is crucial for the synthesis of complex glycosides used in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: Another protected form of galactopyranoside used in similar synthetic applications.
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside: A compound with similar protective groups but different substitution patterns.
Uniqueness
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the galactopyranoside molecule. This selectivity is crucial for synthesizing complex glycosides with high precision .
Biological Activity
Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside (CAS Number: 53685-07-7) is a synthetic carbohydrate derivative utilized primarily in glycobiology research. This compound exhibits various biological activities, making it a significant subject of study in medicinal chemistry and biochemistry. Below is a detailed overview of its biological activities, including relevant data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C29H32O6 |
Molecular Weight | 476.561 g/mol |
LogP | 4.247 |
PSA (Polar Surface Area) | 66.38 Ų |
Biological Activities
1. Anti-infection Properties
Methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its application in antibiotic research highlights its potential as a therapeutic agent.
2. Apoptosis and Cell Cycle Regulation
Research indicates that this compound can influence apoptosis pathways and cell cycle regulation. It has been shown to modulate key signaling pathways involved in these processes, such as the MAPK/ERK pathway and JAK/STAT signaling .
3. Immunomodulatory Effects
The compound exhibits immunological activity, influencing inflammation and immune responses. It interacts with various immune receptors, suggesting its potential use in treating inflammatory diseases .
4. Neuronal Signaling
Studies have indicated that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside may play a role in neuronal signaling pathways, potentially impacting neurodegenerative conditions .
Case Studies
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various glycosides, methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside was found to inhibit the replication of the Dengue virus in vitro. The study highlighted its mechanism of action involving the inhibition of viral entry into host cells .
Case Study 2: Cancer Research
A recent investigation into the effects of this compound on cancer cell lines revealed its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside could serve as a lead compound for developing new anticancer therapies .
Research Findings
Recent studies have focused on the molecular interactions and mechanisms by which methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside exerts its biological effects:
- Enthalpic Interactions : Research utilizing NMR spectroscopy has elucidated the enthalpic nature of interactions between this compound and various aromatic compounds, confirming its role in carbohydrate recognition processes .
- Cellular Mechanisms : Investigations into its effects on metabolic enzymes have shown that this glycoside can modulate enzyme activities related to carbohydrate metabolism, potentially influencing energy homeostasis within cells .
Properties
Molecular Formula |
C29H32O6 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(3aS,4R,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27+/m1/s1 |
InChI Key |
XRRQNVSMIVDBQX-SEFGFODJSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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